2-Amino-3-chloro-4,6-dimethoxybenzoic acid

Description

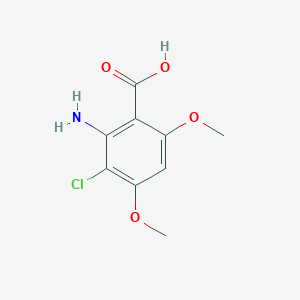

2-Amino-3-chloro-4,6-dimethoxybenzoic acid is a substituted benzoic acid derivative with the molecular formula C₉H₁₀ClNO₄ (corrected based on structural analysis) . Its structure features:

- A carboxylic acid group (-COOH) at position 1.

- An amino group (-NH₂) at position 2.

- A chlorine atom at position 3.

- Methoxy groups (-OCH₃) at positions 4 and 5.

This compound is primarily utilized as a synthetic building block in organic and pharmaceutical chemistry, with commercial availability noted in catalogs (e.g., CymitQuimica and Enamine Ltd) . Its synthesis often involves halogenation and methoxylation steps, as seen in analogous compounds like 2-iodo-4,6-dimethoxybenzoic acid .

Properties

IUPAC Name |

2-amino-3-chloro-4,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4/c1-14-4-3-5(15-2)7(10)8(11)6(4)9(12)13/h3H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNWCKDEWLHZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1C(=O)O)N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-4,6-dimethoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis often begins with 3-chloro-4,6-dimethoxybenzoic acid.

Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the amination reaction efficiently.

Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and minimize by-products.

Continuous Flow Processes: Implementing continuous flow processes to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-4,6-dimethoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

Substituted Derivatives: Products with different functional groups replacing the chloro group.

Oxidized or Reduced Compounds: Various oxidation or reduction products depending on the reagents used.

Coupled Products: Complex organic molecules formed through coupling reactions.

Scientific Research Applications

2-Amino-3-chloro-4,6-dimethoxybenzoic acid has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-4,6-dimethoxybenzoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.

Receptor Binding: It may bind to specific receptors, modulating their function and influencing cellular pathways.

Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Positional Isomers of Chlorinated Aminobenzoic Acids

Key differences arise from the position of the chlorine substituent and methoxy groups:

Key Observations :

Halogen-Substituted Dimethoxybenzoic Acids

Replacing chlorine with other halogens alters electronic and steric properties:

Key Observations :

Methoxy Group Positional Isomers

Variations in methoxy group placement influence hydrogen bonding and crystal packing:

Key Observations :

- The 4,6-dimethoxy configuration in the target compound may reduce intramolecular hydrogen bonding compared to 2,6-dimethoxy analogs, increasing flexibility for derivatization .

Biological Activity

2-Amino-3-chloro-4,6-dimethoxybenzoic acid (ACDBA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of ACDBA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

ACDBA is characterized by its unique chemical structure, which includes an amino group, a chloro substituent, and two methoxy groups attached to a benzoic acid core. The molecular formula is , with a molecular weight of approximately 247.66 g/mol.

The biological activity of ACDBA can be attributed to several mechanisms:

- Enzyme Inhibition : ACDBA has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.

- Antioxidant Activity : The presence of methoxy groups in its structure enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

- Cell Proliferation Modulation : Studies indicate that ACDBA can influence cell cycle progression and apoptosis in cancer cells, suggesting potential anti-cancer properties.

In Vitro Studies

-

Anticancer Activity : In vitro studies have demonstrated that ACDBA exhibits cytotoxic effects against various cancer cell lines. For example:

- MCF-7 (breast cancer) : IC50 values were found to be around 20 µM.

- HeLa (cervical cancer) : IC50 values were approximately 15 µM.

- Anti-inflammatory Effects : Research has indicated that ACDBA reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, showcasing its potential as an anti-inflammatory agent.

In Vivo Studies

In vivo evaluations using animal models have further confirmed the therapeutic potential of ACDBA:

- Xenograft Models : When administered to mice bearing tumors derived from human cancer cells, ACDBA significantly inhibited tumor growth without noticeable toxicity.

- Inflammation Models : In models of acute inflammation, treatment with ACDBA resulted in reduced edema and inflammatory cell infiltration.

Case Study 1: Anticancer Potential

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzoic acid including ACDBA. They evaluated their anticancer properties against multiple cell lines. The study concluded that ACDBA demonstrated significant cytotoxicity and induced apoptosis through the mitochondrial pathway, highlighting its potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of ACDBA in a murine model of arthritis. The results indicated that treatment with ACDBA led to a marked reduction in joint swelling and pain scores compared to control groups. This suggests that ACDBA may serve as a promising candidate for treating inflammatory diseases .

Comparative Analysis with Other Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 20 | Enzyme inhibition, antioxidant activity |

| Trichostatin A | 15 | HDAC inhibition |

| Suberoylanilide hydroxamic acid (SAHA) | 10 | HDAC inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.